molecular formula C7H12N2O B12390429 N-Nitroso-3-azabicyclo[3.3.0]octane-d4

N-Nitroso-3-azabicyclo[3.3.0]octane-d4

Cat. No.: B12390429
M. Wt: 144.21 g/mol
InChI Key: FSCBDDOKZIRLCN-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is a deuterium-labeled derivative of N-Nitroso-3-azabicyclo[3.3.0]octane. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule enhances its stability and allows for more precise quantitation during analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 involves the deuteration of N-Nitroso-3-azabicyclo[3.3.0]octane. This process typically includes the use of deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-3-azabicyclo[3.3.0]octane-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is widely used in scientific research for its unique properties:

    Pharmacokinetics: It serves as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: The compound is used to study the metabolic pathways and identify metabolites of pharmaceuticals.

    Analytical Chemistry: It is employed in mass spectrometry and other analytical techniques for precise quantitation of compounds.

    Biological Research: The compound is used in studies involving enzyme kinetics and protein-ligand interactions

Mechanism of Action

The mechanism of action of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 involves its interaction with biological molecules. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged observation in biological systems. The compound targets specific enzymes and receptors, facilitating the study of their functions and interactions .

Comparison with Similar Compounds

Uniqueness: N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is unique due to its deuterium labeling, which imparts enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in pharmacokinetic and drug metabolism studies .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1,1,3,3-tetradeuterio-2-nitroso-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole

InChI

InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/i4D2,5D2

InChI Key

FSCBDDOKZIRLCN-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(C2CCCC2C(N1N=O)([2H])[2H])[2H]

Canonical SMILES

C1CC2CN(CC2C1)N=O

Origin of Product

United States

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